2-(2-甲基苯基)-1,3-噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

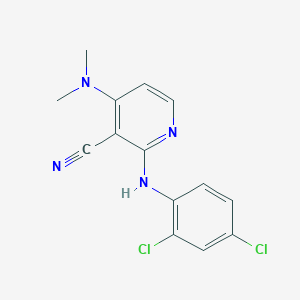

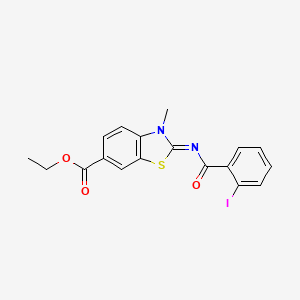

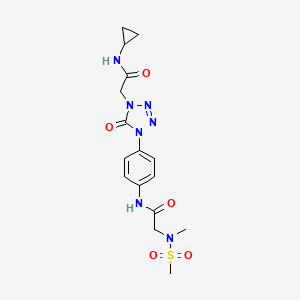

The compound “2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered ring containing nitrogen and sulfur . It also has a carboxylic acid group, which is common in many bioactive molecules, and a 2-methylphenyl group, a type of aromatic ring with a methyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the 2-methylphenyl group, and the carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption properties.科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

In medicinal chemistry, thiazolidine derivatives like 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid are valuable for synthesizing bioactive molecules. They can serve as key intermediates in the development of compounds with potential therapeutic effects, such as urease inhibitors , which have applications in treating diseases like peptic ulcers and hepatic coma.

Material Science: Organic Semiconductor Development

Thiazolidine compounds are utilized in material science, particularly in the development of organic semiconductors. Their stable ring structures make them suitable for creating corrosion inhibitors and components in organic light-emitting diodes (OLEDs) , enhancing the performance and durability of these devices.

Industrial Chemistry: Catalysts and Building Blocks

In industrial chemistry, thiazolidine derivatives are used as catalysts and building blocks for complex chemical reactions. They are involved in processes like the Suzuki–Miyaura coupling , which is crucial for forming carbon-carbon bonds in the synthesis of various industrial chemicals.

Pharmacology: Drug Design and Discovery

The thiazolidine ring is a significant scaffold in pharmacology for drug design and discovery. It contributes to the stereochemistry of drug molecules, influencing their biological activity and interactions with target proteins . This makes it an essential component in the development of new medications.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, thiazolidine derivatives are studied for their role as enzyme inhibitors. They can be used to understand enzyme mechanisms and develop inhibitors for enzymes like urease, which is linked to various medical conditions .

Agriculture: Pesticides and Plant Protection

Thiazolidine derivatives are researched for their potential use in agriculture as pesticides and plant protection agents. Their antibacterial and antifungal properties make them candidates for protecting crops against pathogens and ensuring food security .

作用机制

Target of Action

Similar compounds, such as tolfenamic acid, are known to target cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .

Mode of Action

Based on its structural similarity to other anthranilic acid derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution or oxidation .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving the formation of prostaglandins, which are key mediators of inflammation .

Pharmacokinetics

Similar compounds have been shown to exhibit strain differences in pharmacokinetics, suggesting that genetic factors may influence the bioavailability of these compounds .

Result of Action

Similar compounds have been shown to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. For instance, the presence of oxidizing and chlorinating factors can lead to the formation of transformation/degradation products with different properties than the parent compound .

安全和危害

未来方向

The future directions for research on this compound would depend on its intended applications . For example, if it were a potential drug, future research could involve further pharmacological testing and clinical trials. If it were a potential material for industrial applications, future research could involve studying its physical properties and performance in different conditions.

属性

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWUCKRQBPLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)

![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2925311.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2925313.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2925317.png)